molecular formula C10H5ClN2 B1530785 3-Chloroisoquinoline-7-carbonitrile CAS No. 1337881-31-8

3-Chloroisoquinoline-7-carbonitrile

Cat. No. B1530785
M. Wt: 188.61 g/mol
InChI Key: FREVPRZCJDTANV-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-7-carbonitrile is an organic compound with a molecular formula of C10H5ClN2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 3-Chloroisoquinoline-7-carbonitrile and its derivatives involves various synthetic methods and chemical reactions . The synthesis often involves the construction of quinoline ring systems and reactions to form fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The molecular formula of 3-Chloroisoquinoline-7-carbonitrile is C10H5ClN2 . It is a derivative of isoquinoline, which is composed of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions of 3-Chloroisoquinoline-7-carbonitrile involve reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups . These reactions have been successfully applied and used in the production of biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

Chloroquinoline derivatives, including 3-Chloroisoquinoline-7-carbonitrile, are pivotal in synthetic chemistry due to their utility in producing biologically active compounds. The synthesis and reactions of these derivatives are diverse, involving various synthetic methods and chemical reactions. These compounds are utilized in the production of numerous biologically active compounds, underscoring their importance in medicinal chemistry and drug design (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019).

Optoelectronic and Charge Transport Properties

The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally similar to 3-Chloroisoquinoline-7-carbonitrile, reveals their potential as multifunctional materials. These compounds exhibit promising applications in the field of materials science, particularly in developing new optoelectronic devices. Their charge transport properties make them suitable for use in electronic and photovoltaic applications, indicating their contribution to advancements in technology and renewable energy sources (Irfan et al., 2020).

Corrosion Inhibition

Novel quinoline derivatives, including those related to 3-Chloroisoquinoline-7-carbonitrile, have been studied for their corrosion inhibition performance on metals. These compounds exhibit significant inhibition efficiency, making them valuable in protecting metals from corrosion. This application is crucial in industries where metal longevity and integrity are paramount, such as in construction and manufacturing. The ability of these compounds to act as corrosion inhibitors contributes to their industrial importance, offering solutions to common challenges in materials science and engineering (Erdoğan et al., 2017).

Fluorescent Materials and Sensing

Research on chloroquinoline derivatives has also led to the development of new fluorescent materials with potential applications in sensing and imaging. These compounds' photophysical properties make them suitable for use in fluorescence-based sensors and bioimaging techniques, providing tools for scientific research and medical diagnostics. The ability to synthesize compounds with tailored fluorescent properties expands the toolkit available to researchers in biochemistry and cell biology, enabling novel approaches to studying biological processes and diseases (Singh, Singh, & Khurana, 2017).

Safety And Hazards

The safety data sheet for 3-Chloroisoquinoline indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloroisoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-4-8-2-1-7(5-12)3-9(8)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREVPRZCJDTANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline-7-carbonitrile

Synthesis routes and methods

Procedure details

To a flask charged with 7-bromo-3-chloroisoquinoline (1.0 g, 4.1 mmol) and a stir bar was added copper(I) cyanide (550 mg, 6.2 mmol) and DMF (50 mL). The mixture was heated to 150° C. for 24 hours under an atmosphere of nitrogen. The reaction was diluted with EtOAc, washed with sat. NH4OAc and brine, dried over sodium sulfate, concentrated and purified by silica gel chromatography (Hexanes:DCM) and the solvent removed to afford the title compound. LC-MS (IE, m/z): 189 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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